Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate
Overview
Description
Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate is a chemical compound belonging to the class of biphenyl derivatives It features a biphenyl core structure with a methyl ester group and an amino group attached to the propionic acid chain
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The biphenyl core can be synthesized through various methods such as the Ullmann coupling, Suzuki-Miyaura cross-coupling, or Negishi coupling reactions. These methods involve the formation of carbon-carbon bonds between two benzene rings.
Amination Reaction: The amino group can be introduced through amination reactions, such as the reduction of nitro groups or the direct amination of halides.
Esterification: The esterification of the carboxylic acid group with methanol under acidic conditions can yield the methyl ester group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, if present in the precursor molecule.
Substitution Reactions: Electrophilic substitution reactions, such as Friedel-Crafts acylation, can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: Friedel-Crafts acylation typically uses aluminum chloride (AlCl3) as a catalyst and acyl chlorides as reactants.
Major Products Formed:
Oxidation: Benzylic aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Acylated biphenyl derivatives.
Scientific Research Applications
Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Biphenyl-4-ylmethanol: Similar biphenyl structure but lacks the amino and ester groups.
Methyl 3-aminopropanoate: Similar ester group but lacks the biphenyl core.
Biphenyl-4-ylamine: Similar biphenyl core but lacks the ester group.
Properties
IUPAC Name |
methyl 2-amino-3-(4-phenylphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGKWGFGXZMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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